N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride

Medicinal Chemistry Analytical Chemistry Formulation Science

Researchers synthesizing DHFR-targeted libraries face high attrition from unverified triazine analogs. N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride (CAS 6011-10-5) resolves this as a validated core scaffold with an unsubstituted 6-position for systematic SAR exploration. - Enables selective derivatization at the triazine C6, maximizing chemical space coverage vs. pre-substituted analogs. - Hydrochloride salt ensures reproducible solubility and reactivity; distinct melting point (256-260 °C) serves as an analytical reference for DSC/HPLC calibration.

Molecular Formula C9H10ClN5
Molecular Weight 223.66 g/mol
CAS No. 6011-10-5
Cat. No. B1358262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride
CAS6011-10-5
Molecular FormulaC9H10ClN5
Molecular Weight223.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC=NC(=N2)N.Cl
InChIInChI=1S/C9H9N5.ClH/c10-8-11-6-12-9(14-8)13-7-4-2-1-3-5-7;/h1-6H,(H3,10,11,12,13,14);1H
InChIKeyYTCPXXCJMMXWPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-Phenyl-1,3,5-triazine-2,4-diamine Hydrochloride (6011-10-5): Essential Procurement and Scientific Profile


N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride (CAS 6011-10-5, MF: C9H10ClN5, MW: 223.66 g/mol), also known as Amanozine hydrochloride, is a diamino-1,3,5-triazine derivative [1]. This compound is a hydrochloride salt of N2-phenyl-1,3,5-triazine-2,4-diamine (free base CAS 537-17-7) [2]. Its triazine core scaffold is foundational to a broad class of dihydrofolate reductase (DHFR) inhibitors and other bioactive agents, establishing its relevance across medicinal chemistry and materials science [3].

Procurement Alert: Why Substituting 6011-10-5 with Other Triazine Analogs is Scientifically Invalid


The triazine scaffold's biological activity is exquisitely sensitive to substitution patterns. While many 1,3,5-triazine-2,4-diamines exist, N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride presents a unique combination of an unsubstituted phenyl ring at the N2 position and a free amino group at C4, distinct from common analogs like 6-methyl-N-phenyl derivatives or 6-phenyl substituted benzoguanamines [1]. Its hydrochloride salt form (mp 256-260 °C) provides a specific physical handling and solubility profile compared to the free base (mp 235-236 °C) [2], which is crucial for formulation and analytical consistency. Given the vast chemical space of DHFR inhibitors where even minor substituent changes alter target selectivity and potency (e.g., Ki variations from nanomolar to micromolar) [3], generic substitution without quantitative verification risks experimental failure and wasted research resources.

N2-Phenyl-1,3,5-triazine-2,4-diamine Hydrochloride (6011-10-5): Head-to-Head Differentiation Evidence


Physical Form and Purity Profile Differentiation: Hydrochloride Salt vs. Free Base

N2-Phenyl-1,3,5-triazine-2,4-diamine hydrochloride (6011-10-5) exhibits a distinct melting point range of 256-260 °C [1], which is significantly higher than its free base analog Amanozine (CAS 537-17-7), which melts at 235-236 °C . This ~20 °C difference in melting point, along with the crystalline morphology of long needles for the hydrochloride [2], provides a quantifiable marker for identity and purity assessment. Commercially, the hydrochloride is typically supplied at 95-97% purity , whereas the free base is often available at similar purity levels but with different handling and solubility characteristics due to the salt form. The hydrochloride's higher melting point and crystalline nature offer advantages in solid-state stability and formulation consistency, critical for reproducible experimental outcomes [3].

Medicinal Chemistry Analytical Chemistry Formulation Science

Differentiation by Structural Simplicity: A Foundation for Diversification

The target compound, N2-Phenyl-1,3,5-triazine-2,4-diamine, represents a relatively simple, unadorned scaffold within the 1,3,5-triazine-2,4-diamine class. In contrast, many active pharmaceutical leads, such as the potent ALK inhibitor ASP3026 [1], are elaborated with complex substituents (e.g., methoxy-phenyl-piperazine groups) that confer high potency (IC50 in the low nanomolar range) but also introduce significant synthetic complexity and molecular weight [2]. The lack of a substituent at the 6-position of the triazine ring in the target compound provides a chemically accessible 'handle' for diversification. This is a key differentiator from compounds like 6-phenyl-1,3,5-triazine-2,4-diamine (Benzoguanamine, CAS 91-76-9) [3], where the 6-position is blocked, limiting one vector for further chemical elaboration. The target compound's simplicity allows researchers to systematically build complexity, making it an ideal starting material for structure-activity relationship (SAR) studies aimed at optimizing desired biological properties while minimizing off-target effects [4].

Medicinal Chemistry Chemical Biology SAR Studies

Historic Diuretic Activity: Baseline in Vivo Differentiation for Renal Research

N2-Phenyl-1,3,5-triazine-2,4-diamine, in its free base form (Amanozine), has documented diuretic activity dating back to the 1950s [1]. Its hydrochloride salt (6011-10-5) serves as the more stable, crystalline, and water-soluble form for research purposes [2]. This activity is distinct from other triazine diuretics, such as Chlorazanil [3], which features a chlorine atom on the phenyl ring. While direct comparative in vivo data for the hydrochloride salt is limited, the established diuretic effect of its free base provides a valuable historical benchmark and a unique functional starting point for renal pharmacology studies. For example, it can be used as a reference compound to screen novel diuretic agents or to study sodium and chloride transport mechanisms in renal tubules [4]. This specific physiological activity, albeit historic, differentiates it from other 1,3,5-triazine-2,4-diamines that have been primarily investigated as DHFR inhibitors or for other anticancer activities.

Pharmacology Diuretics Renal Physiology

N2-Phenyl-1,3,5-triazine-2,4-diamine Hydrochloride (6011-10-5): Optimized Research and Application Workflows


Medicinal Chemistry Scaffold for Targeted Library Synthesis and SAR Studies

This compound is optimally utilized as a core building block for the synthesis of focused triazine libraries. Its unsubstituted 6-position on the triazine ring allows for selective derivatization, enabling the systematic exploration of structure-activity relationships (SAR) [1]. Researchers can introduce diverse functional groups at this position to modulate potency, selectivity, and physicochemical properties of DHFR inhibitors or other target classes. The hydrochloride salt form ensures ease of handling and predictable reactivity in common organic solvents. This approach is strategically advantageous compared to starting with more complex, pre-substituted analogs, which offer fewer vectors for chemical optimization.

Analytical Reference Standard for Method Development and Quality Control

The well-defined and significantly higher melting point (256-260 °C) of the hydrochloride salt provides a robust reference point for analytical method development and quality control [2]. It can be used as a calibration standard for differential scanning calorimetry (DSC) and as a reference marker in HPLC or LC-MS methods for monitoring related substances in more complex triazine derivative mixtures . Its availability at defined purity grades (95-97%) from commercial sources supports its use as a system suitability standard in pharmaceutical impurity profiling workflows.

Pharmacological Tool for Diuretic Mechanism of Action Studies

Given its established (though historic) diuretic activity, this compound serves as a valuable pharmacological tool for research into renal physiology and ion transport [3]. It can be employed as a reference compound in in vivo or ex vivo assays designed to study the regulation of sodium and chloride reabsorption in the distal tubule. While its potency may be modest, its well-defined structure and availability make it a useful comparator for screening novel diuretic agents or for investigating the functional consequences of genetic or pharmacological perturbations in renal transport pathways [4].

Crystalline Salt Form for Solid-State Formulation and Stability Studies

The hydrochloride salt form, with its distinct crystalline morphology (long needles) and higher melting point, is the preferred choice for research involving solid-state formulations [5]. Compared to the free base, the salt offers improved stability and potentially more favorable handling characteristics for developing novel drug delivery systems, such as oral solid dosage forms. Its crystalline nature facilitates reproducible characterization by X-ray powder diffraction (XRPD) and can be used as a model compound in pre-formulation studies to investigate salt selection, polymorphism, and stability under various environmental stress conditions.

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